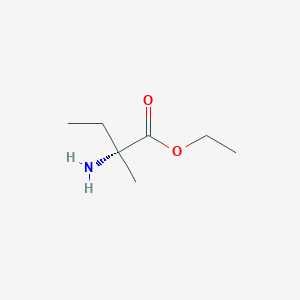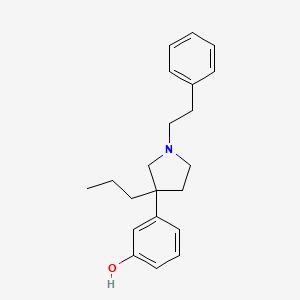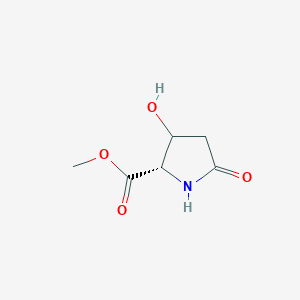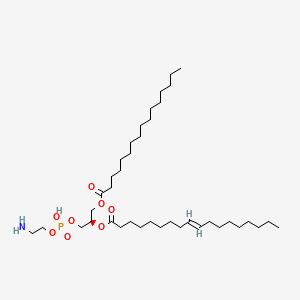![molecular formula C10H10N2 B13816842 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine CAS No. 54632-96-1](/img/structure/B13816842.png)
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyridazine and diazepine ring system. The compound’s distinct chemical properties make it a subject of study in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridazines and diazepines can be reacted in the presence of catalysts to form the desired fused ring system. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridazine derivatives: Compounds with a pyridazine ring system, which may exhibit similar reactivity and applications.
Diazepine derivatives: Compounds with a diazepine ring system, often studied for their pharmacological activities.
Uniqueness
This compound stands out due to its fused ring system, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new materials and therapeutic agents.
Propiedades
Número CAS |
54632-96-1 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2,7-diazatricyclo[6.3.1.02,7]dodeca-1(11),3,5,9-tetraene |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-10-5-3-4-9(8-10)11(12)6-1/h1-7,9H,8H2 |
Clave InChI |
QCEHLJOGHAARFA-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC=C1N3N2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)


![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)


![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)





